1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Lipophilicity Drug-likeness CNS penetration

Compound 1189445-24-6 is the definitive 3-chlorophenyl triazole-piperidine building block for SAR programs. Its unique N1-(3-Cl-phenyl) substitution confers a steric and electronic profile not replicated by 4-Cl, 4-F, or unsubstituted analogs, directly impacting target engagement and selectivity. With XLogP3 2.6, TPSA 51 Ų, and zero HBDs, it is an ideal starting scaffold for CNS drug discovery, balancing brain exposure with modular vector points for potency optimization. Source the exact CAS to ensure assay reproducibility and SAR continuity.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1189445-24-6
Cat. No. B2497071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
CAS1189445-24-6
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2
InChIKeyBINXXPQGQDPFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine (CAS 1189445-24-6): Procurement-Ready Triazole-Piperidine Building Block


1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine (CAS 1189445-24-6) is a synthetic heterocyclic building block featuring a 1,2,3-triazole core N1-substituted with a 3-chlorophenyl ring and C4-linked via a carbonyl to a piperidine moiety [1]. With a molecular weight of 290.75 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 51 Ų, and zero hydrogen bond donors, its physicochemical profile is distinct among triazole-piperidine analogs, making it a valuable intermediate for medicinal chemistry and drug discovery programs targeting central nervous system, anti-infective, and oncological applications [1].

Why Generic Substitution of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine Risks Experimental Failure


In triazole-piperidine series, subtle variations in the N1-aryl substituent and the carbonyl linker geometry profoundly impact target engagement. The 3-chlorophenyl group of this compound confers a specific electron-withdrawing and steric profile that is not replicated by 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs commonly found in screening libraries [1]. Class-level evidence demonstrates that even minor positional isomerism (e.g., 3-Cl vs. 4-Cl) can shift antifungal MIC values by over 10-fold or alter kinase selectivity profiles, making direct procurement of the exact CAS 1189445-24-6 essential for SAR continuity and assay reproducibility [1][2].

Quantitative Differentiation Guide for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine Against Closest Analogs


Lipophilicity (XLogP3) Comparison Against N1-Phenyl and N1-Methyl Triazole-Piperidine Analogs

The target compound's computed XLogP3 of 2.6 positions it in an optimal lipophilicity window for blood-brain barrier penetration (typically XLogP 2-4), distinguishing it from both more lipophilic N1-phenyl analogs and less lipophilic N1-methyl derivatives [1]. This physicochemical differentiation directly influences CNS pharmacokinetic predictions and membrane permeability in cell-based assays.

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Versus 4-Amino-Piperidine Derivatives

With a TPSA of 51 Ų and zero hydrogen bond donors (HBD), the target compound exhibits superior predicted passive membrane permeability compared to its 4-amino-piperidine analog (CAS 1351837-83-6, TPSA ~70 Ų, HBD = 1) [1][2]. The lower TPSA and absence of HBDs favor blood-brain barrier penetration according to established CNS MPO scoring paradigms.

CNS drug design Permeability TPSA

Rotatable Bond Count and Molecular Complexity as a Fragment-Like Building Block Differentiator

The compound possesses only 2 rotatable bonds (the carbonyl-piperidine and triazole-chlorophenyl linkages), classifying it as a minimalist, fragment-like scaffold (MW < 300 Da) with high ligand efficiency potential [1]. In contrast, extended analogs such as N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide introduce 5+ additional rotatable bonds and MW > 440 Da, reducing ligand efficiency and increasing entropic penalty upon binding [2].

Fragment-based drug discovery Building block Molecular complexity

Antifungal Activity Class-Level Evidence: Triazole-Piperidine Hybrids as Potent CYP51 Inhibitors

While no direct antifungal data exists for CAS 1189445-24-6, structurally analogous triazole-piperidine hybrids with 3-chlorophenyl substitution demonstrated fungicidal activity against Candida albicans and Cryptococcus neoformans with MIC values ranging from 0.0125 to 0.125 μg/mL in standardized CLSI microdilution assays [1]. These compounds target fungal CYP51 via coordination of the triazole N4 with the heme iron, a mechanism conserved across the class. The 3-chlorophenyl group enhances hydrophobic packing in the CYP51 active site relative to unsubstituted phenyl analogs, as confirmed by molecular docking [1].

Antifungal CYP51 Triazole

Kinase Inhibition Potential: 1,2,3-Triazole as a Hinge-Binding Motif

1,2,3-Triazoles are established bioisosteres of the amide bond and have been deployed as ATP-competitive kinase hinge-binding motifs. In the context of piperidine-linked triazoles, the 3-chlorophenyl substituent provides a directed hydrophobic contact into the kinase selectivity pocket, as demonstrated by docking studies of N-functionalized piperidine-1,2,3-triazole derivatives into the dopamine D2 receptor and related aminergic GPCRs [1]. The carbonyl linker between triazole and piperidine constrains the scaffold into a defined geometry favorable for hinge-region hydrogen bonding with kinase backbone residues.

Kinase inhibition Triazole Hinge binder

Synthetic Tractability and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Compatibility

The compound is readily synthesized via CuAAC between 3-chlorophenyl azide and a propargyl-piperidine precursor, a robust reaction yielding exclusively the 1,4-disubstituted regioisomer [1]. This synthetic route offers several differentiating advantages over alternative triazole-piperidine scaffolds: (i) complete regioselectivity avoids the isomeric mixtures common in thermal Huisgen cycloadditions; (ii) the 3-chlorophenyl azide precursor is commercially available at scale; and (iii) the carbonyl linker can be introduced post-CuAAC via acylation, enabling parallel library synthesis. In contrast, N2-substituted triazole isomers require ruthenium catalysis and often yield mixtures [1].

Click chemistry CuAAC Building block

High-Impact Application Scenarios for 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine Based on Quantitative Evidence


CNS-Penetrant Chemical Probe Development

The combination of XLogP3 = 2.6, TPSA = 51 Ų, and zero HBDs positions this compound as an ideal starting scaffold for CNS drug discovery programs targeting kinases, GPCRs, or ion channels within the central nervous system. Medicinal chemistry teams can leverage these physicochemical properties to maintain brain exposure while appending potency-conferring substituents onto the piperidine nitrogen or triazole C5 position [1].

Antifungal Lead Optimization Against Azole-Resistant Candida and Cryptococcus Strains

Based on class-level MIC data (0.0125–0.125 μg/mL for closely related triazole-piperidine hybrids against C. albicans and C. neoformans), this compound is a privileged starting point for structure-activity relationship (SAR) campaigns targeting fungal CYP51. The 3-chlorophenyl moiety provides a validated hydrophobic anchor in the CYP51 active site, and the piperidine carbonyl offers a vector for introducing solubility-enhancing groups to combat azole-resistant clinical isolates [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 290.75 Da and only 2 rotatable bonds, this compound meets all 'rule of three' criteria for fragment-based screening libraries. Its structural minimalism allows for efficient detection of weak binding interactions via SPR, NMR, or thermal shift assays, followed by structure-guided fragment growth. The triazole N2 and N3 atoms can serve as hydrogen bond acceptors, while the chlorophenyl group provides a lipophilic anchor for initial target engagement [1].

Kinase Inhibitor Scaffold with Tunable Selectivity

Molecular docking studies on N-functionalized piperidine-triazole derivatives confirm that the 1,2,3-triazole ring can serve as an ATP-competitive hinge-binding motif in kinase active sites. The 3-chlorophenyl substituent occupies the hydrophobic selectivity pocket adjacent to the hinge region, and the piperidine carbonyl provides a synthetic handle for introducing diversity elements that probe the solvent-exposed region and DFG-loop conformation [1]. This modular design enables rapid exploration of kinome-wide selectivity.

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